

4-oxo-(E)-2-hexenal CAS number and chemical structure

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Compound of Interest

Compound Name: 4-oxo-(E)-2-hexenal

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An In-depth Technical Guide to 4-oxo-(E)-2-hexenal

This technical guide provides a comprehensive overview of **4-oxo-(E)-2-hexenal**, a reactive aldehyde with significant biological activities. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data and insights into its chemical properties, synthesis, and biological relevance.

Chemical Identity and Structure

CAS Number: 2492-43-5[\[1\]](#)

Chemical Structure:

4-oxo-(E)-2-hexenal is an organic compound classified as a medium-chain aldehyde, an enal, and an enone.[\[2\]](#) Its structure features a six-carbon chain with an aldehyde group at one end, a ketone group at the 4-position, and a trans-double bond between carbons 2 and 3.

Molecular Formula: C₆H₈O₂

Molecular Weight: 112.13 g/mol [\[3\]](#)

IUPAC Name: (E)-4-oxohex-2-enal[\[3\]](#)

Synonyms: (E)-4-oxohex-2-enal, 4-OHE, 4-oxohex-2-enal[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-oxo-(E)-2-hexenal** is presented below.

Table 1: Physicochemical Properties of **4-oxo-(E)-2-hexenal**

Property	Value	Reference
Molecular Weight	112.13 g/mol	[3]
Molecular Formula	C ₆ H ₈ O ₂	[3]
Appearance	Light yellow to brown liquid	
Boiling Point	100 °C at 5 Torr	
Density	0.969 ± 0.06 g/cm ³ (Predicted)	
LogP	0.050 (Estimated)	

Table 2: Spectroscopic Data for **4-oxo-(E)-2-hexenal**

Spectroscopy Type	Data Highlights	Reference
¹ H NMR (Predicted)	Predicted spectra are available in online databases.	[2]
¹³ C NMR (Predicted)	Predicted spectra are available in online databases.	[2]
Mass Spectrometry (GC-MS)	Predicted spectra show a molecular ion peak at m/z 112.	[2][3]
Infrared (IR) Spectroscopy	Characteristic peaks for C=O (aldehyde and ketone) and C=C (alkene) stretching are expected.	[3]

Synthesis of 4-oxo-(E)-2-hexenal

A common and efficient one-step synthesis of **4-oxo-(E)-2-hexenal** involves the oxidation of commercially available 2-ethylfuran. This method, as described by Moreira and Millar (2005), provides a straightforward route to obtaining the compound for research purposes.[\[5\]](#)

Experimental Protocol: Synthesis from 2-Ethylfuran

The synthesis is based on the procedure outlined by Moreira and Millar (2005).[\[5\]](#)

Materials:

- 2-Ethylfuran
- N-bromosuccinimide (NBS)
- Pyridine
- Tetrahydrofuran (THF), aqueous

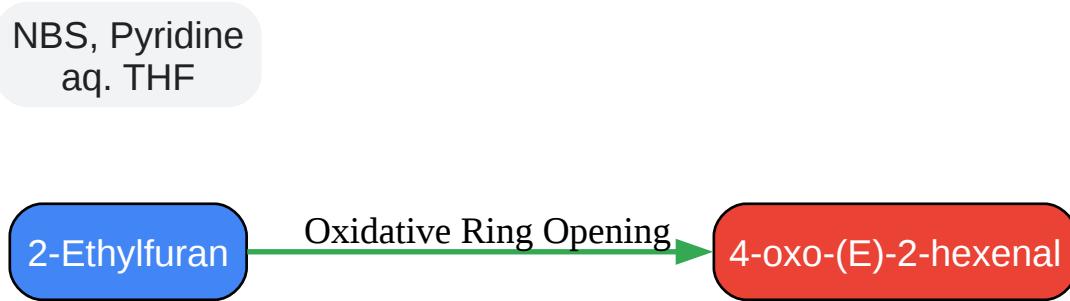
Procedure:

- A solution of 2-ethylfuran in aqueous tetrahydrofuran is prepared.
- The solution is cooled in an ice bath.
- N-bromosuccinimide (NBS) and pyridine are added to the reaction mixture.
- The reaction is stirred at a low temperature and then allowed to warm to room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel to yield pure **4-oxo-(E)-2-hexenal**.

Note: For the complete detailed protocol, including specific quantities, reaction times, and purification conditions, it is highly recommended to consult the original publication by Moreira and Millar (2005) in the Journal of Natural Products.

Diagram 1: Synthesis of **4-oxo-(E)-2-hexenal**



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Caption: One-step synthesis of **4-oxo-(E)-2-hexenal** from 2-ethylfuran.

Biological Activities and Experimental Protocols

4-oxo-(E)-2-hexenal exhibits a range of biological activities, primarily stemming from its high reactivity as an α,β -unsaturated aldehyde.

Antibacterial Activity

4-oxo-(E)-2-hexenal has demonstrated antibacterial properties. A study by Noge et al. (2012) identified this compound in the defensive secretions of the heteropteran, *Dolycoris baccarum*, and confirmed its ability to inhibit bacterial growth.^{[6][7]}

The following is a generalized protocol based on the research by Noge et al. (2012).^[6]

Materials:

- **4-oxo-(E)-2-hexenal**

- Bacterial strains (e.g., *Bacillus subtilis*, *Escherichia coli*)
- Nutrient broth
- Agar plates
- Sterile paper discs or microdilution plates

Procedure (Disk Diffusion Method):

- Bacterial cultures are grown to a specific optical density in nutrient broth.
- A sterile cotton swab is used to evenly inoculate the surface of an agar plate with the bacterial culture.
- Sterile paper discs are impregnated with known concentrations of **4-oxo-(E)-2-hexenal** dissolved in a suitable solvent.
- The discs are placed onto the surface of the inoculated agar plates.
- A control disc impregnated with the solvent alone is also included.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured.

Procedure (Broth Microdilution Method):

- A serial dilution of **4-oxo-(E)-2-hexenal** is prepared in a 96-well microtiter plate containing nutrient broth.
- Each well is inoculated with a standardized bacterial suspension.
- Positive (bacteria and broth) and negative (broth only) controls are included.
- The plate is incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Antibacterial Activity of **4-oxo-(E)-2-hexenal**

Bacterial Strain	Activity Metric	Result	Reference
Gram-positive and Gram-negative bacteria	Inhibition	Growth inhibited starting at 10 µg.	[6][7]

For precise experimental conditions, including the specific bacterial strains tested and detailed MIC values, refer to the original publication by Noge et al. (2012) in Bioscience, Biotechnology, and Biochemistry.

Mutagenicity and DNA Adduct Formation

4-oxo-(E)-2-hexenal is a known mutagen that can form adducts with DNA.^[8] This activity is attributed to its ability to react with nucleophilic sites on DNA bases. Research by Kasai and colleagues has extensively studied its mutagenic properties and its formation from the peroxidation of omega-3 fatty acids.^[8]

The mutagenicity of **4-oxo-(E)-2-hexenal** has been evaluated using the Ames test with *Salmonella typhimurium* strains TA100 and TA104.^[8] The following is a generalized protocol.

Materials:

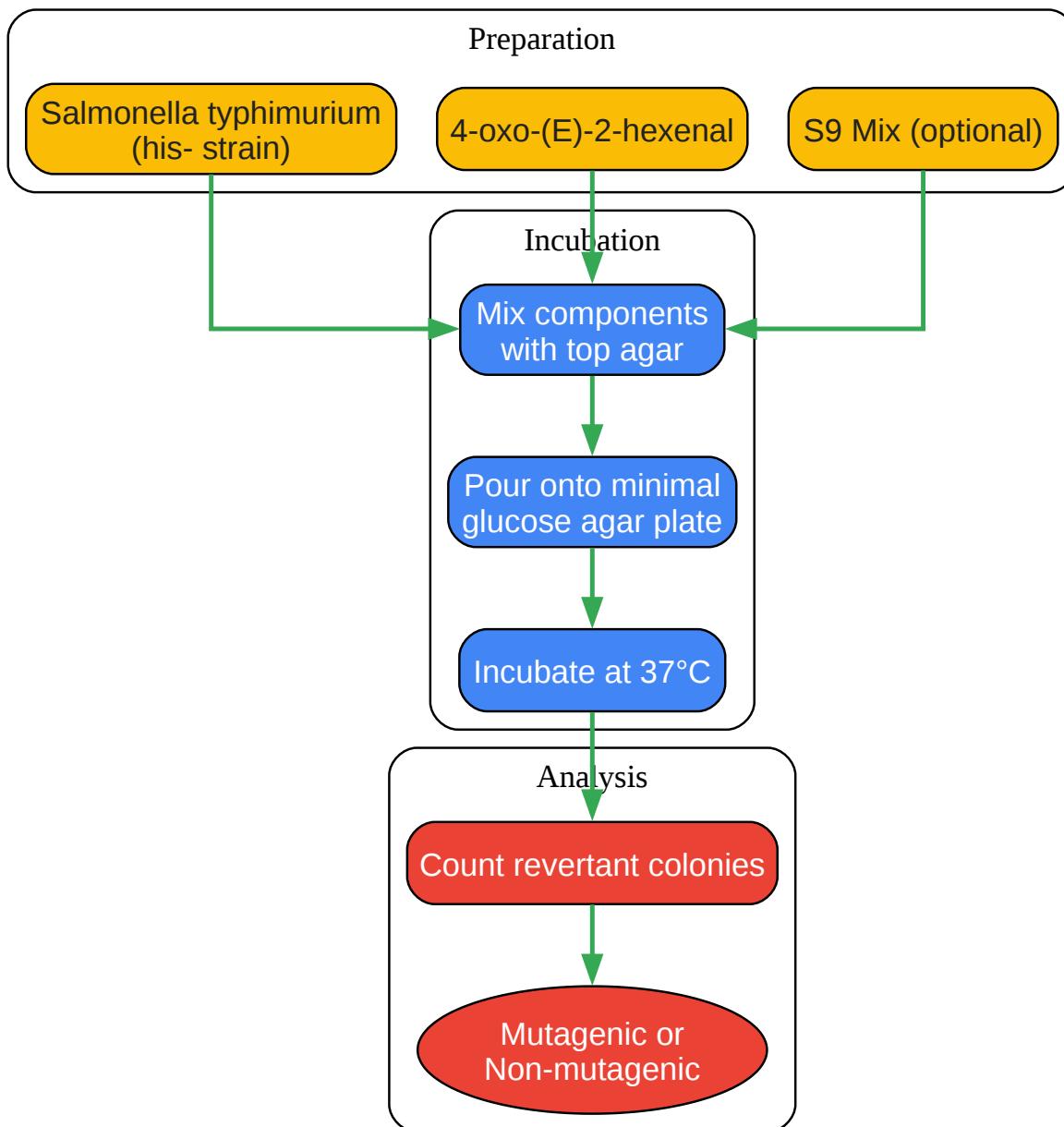
- *Salmonella typhimurium* strains TA100 and TA104 (histidine auxotrophs)
- **4-oxo-(E)-2-hexenal**
- S9 mix (for metabolic activation)
- Minimal glucose agar plates
- Top agar containing a trace amount of histidine and biotin

Procedure:

- The *Salmonella* tester strain, the test compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer are combined in a test tube.

- The mixture is pre-incubated at 37°C.
- Molten top agar is added to the tube, and the contents are poured onto a minimal glucose agar plate.
- The plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Diagram 2: Workflow for the Ames Test



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Caption: A simplified workflow of the Ames test for mutagenicity.

The formation of **4-oxo-(E)-2-hexenal**-DNA adducts *in vivo* has been demonstrated in mice.^[8] A general protocol for the detection of these adducts is outlined below, based on the work of Kasai et al.^[8]

Materials:

- Tissues from mice orally administered with **4-oxo-(E)-2-hexenal**
- DNA extraction kit
- Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
- LC/ESI-MS/MS system

Procedure:

- DNA Extraction: Genomic DNA is isolated from the target tissues (e.g., esophagus, stomach, intestine) using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
- DNA Digestion: The extracted DNA is enzymatically hydrolyzed to individual deoxynucleosides.
- LC/ESI-MS/MS Analysis: The digested DNA sample is injected into an LC/ESI-MS/MS system.
 - Liquid Chromatography (LC): The deoxynucleosides, including the 4-OHE adducts, are separated on a reverse-phase column.
 - Electrospray Ionization (ESI): The separated compounds are ionized.
 - Tandem Mass Spectrometry (MS/MS): The ionized adducts are fragmented, and specific parent-daughter ion transitions are monitored for sensitive and specific detection and quantification.
- Data Analysis: The levels of 4-OHE-DNA adducts are quantified by comparing the signal intensities to those of known standards.

Table 4: 4-oxo-(E)-2-hexenal-DNA Adducts Detected in Mice

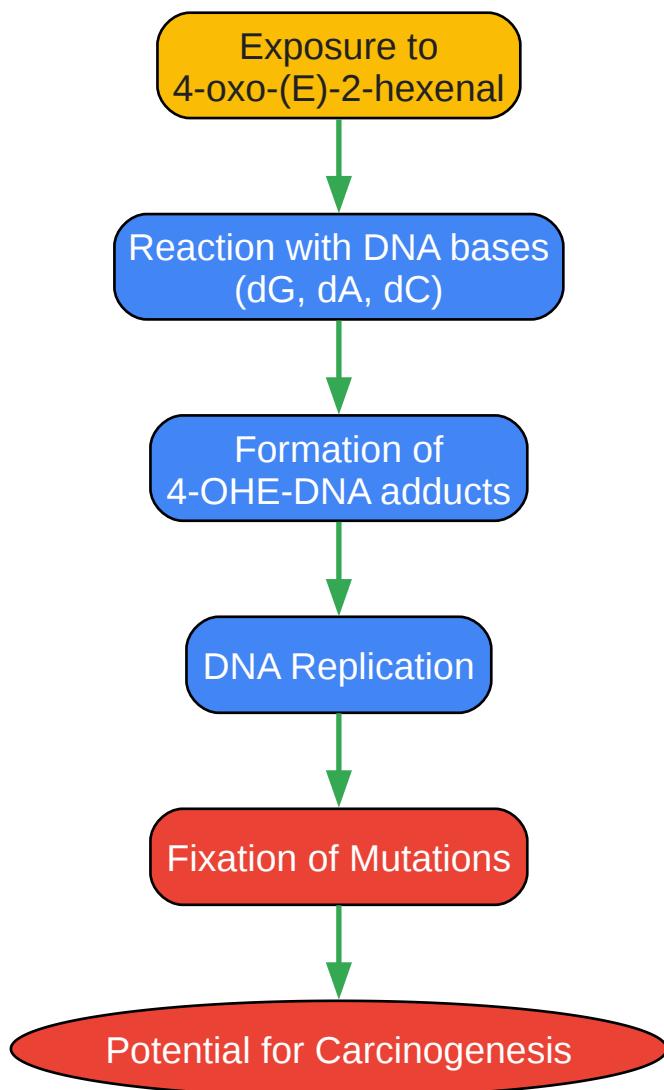
Adduct	Tissue	Detection Level (per 10^8 bases)	Reference
4-OHE-dA	Stomach, Intestine	0.25 - 43.71	
4-OHE-dC	Stomach, Intestine	0.25 - 43.71	
4-OHE-dG	Stomach, Intestine	0.25 - 43.71	
4-OHE-5-Me-dC	Stomach, Intestine	0.25 - 43.71	

For detailed LC-MS/MS parameters and specific adduct levels, please consult the original research by Kasai et al. (2010) in Chemical Research in Toxicology.

Signaling Pathways and Logical Relationships

The biological effects of **4-oxo-(E)-2-hexenal** are initiated by its interaction with cellular macromolecules. Its mutagenicity is a direct consequence of its reaction with DNA, leading to the formation of adducts that can cause mutations if not repaired.

Diagram 3: Logical Pathway from **4-oxo-(E)-2-hexenal** Exposure to Mutagenesis



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Caption: The pathway from exposure to **4-oxo-(E)-2-hexenal** to potential carcinogenesis.

Conclusion

4-oxo-(E)-2-hexenal is a reactive aldehyde with significant implications in toxicology and chemical ecology. Its mutagenic and antibacterial properties make it a compound of interest for researchers in drug development and environmental health. The synthetic routes and analytical methods described in this guide provide a foundation for further investigation into the biological roles and potential applications of this molecule. For detailed experimental protocols, consulting the primary literature cited is essential.

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